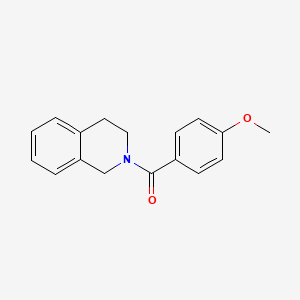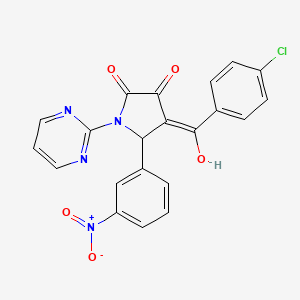![molecular formula C14H15NO4S2 B5498858 isopropyl 4-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5498858.png)
isopropyl 4-[(2-thienylsulfonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate, also known as TAK-242, is a small molecule inhibitor of toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor involved in the innate immune response to bacterial infections, and its activation can lead to the production of pro-inflammatory cytokines and chemokines. TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.
Mecanismo De Acción
Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate binds to the intracellular domain of TLR4 and inhibits its downstream signaling pathway. Specifically, isopropyl 4-[(2-thienylsulfonyl)amino]benzoate prevents the recruitment of the adaptor protein MyD88 to the TLR4 complex, which is necessary for the activation of downstream signaling molecules such as IRAK4 and TRAF6. This ultimately leads to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects in preclinical models. In addition to its inhibition of pro-inflammatory cytokine and chemokine production, isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has been shown to reduce the activation of NF-κB and MAPK signaling pathways, which are important regulators of inflammation. isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has also been shown to reduce the recruitment of inflammatory cells to sites of infection or injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of isopropyl 4-[(2-thienylsulfonyl)amino]benzoate is its high specificity for TLR4 signaling, which reduces the potential for off-target effects. However, this specificity also limits its potential applications to diseases that involve TLR4 activation. Additionally, isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has a relatively short half-life in vivo, which may limit its effectiveness in chronic diseases.
Direcciones Futuras
There are several potential future directions for research on isopropyl 4-[(2-thienylsulfonyl)amino]benzoate. One area of interest is the development of more potent and selective TLR4 inhibitors, which may have broader applications in inflammatory and infectious diseases. Additionally, there is interest in combining isopropyl 4-[(2-thienylsulfonyl)amino]benzoate with other therapeutic agents to further enhance its efficacy. Finally, there is ongoing research on the role of TLR4 in various disease states, which may lead to the identification of new therapeutic targets for isopropyl 4-[(2-thienylsulfonyl)amino]benzoate and other TLR4 inhibitors.
Métodos De Síntesis
The synthesis of isopropyl 4-[(2-thienylsulfonyl)amino]benzoate involves several steps, including the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with 2-thiophenesulfonamide to form the intermediate 4-[(2-thienylsulfonyl)amino]benzoic acid. This intermediate is then reacted with isopropyl chloroformate to form the final product, isopropyl 4-[(2-thienylsulfonyl)amino]benzoate.
Aplicaciones Científicas De Investigación
Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has been extensively studied in preclinical models of various inflammatory and infectious diseases, including sepsis, acute lung injury, rheumatoid arthritis, and inflammatory bowel disease. In these models, isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to improve overall survival and disease outcomes.
Propiedades
IUPAC Name |
propan-2-yl 4-(thiophen-2-ylsulfonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-10(2)19-14(16)11-5-7-12(8-6-11)15-21(17,18)13-4-3-9-20-13/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHSKHGJNYOJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-[(thiophen-2-ylsulfonyl)amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5498788.png)


![(3aR*,7aS*)-5-methyl-2-[4-(1H-pyrazol-1-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5498808.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5498818.png)
![methyl N-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-methyl-L-alaninate](/img/structure/B5498819.png)
![(1R*,2R*,6S*,7S*)-4-[(2,3-dichlorophenyl)sulfonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5498822.png)
![N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5498829.png)

![2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5498842.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5498855.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5498871.png)
![N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5498877.png)
![N'-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5498885.png)